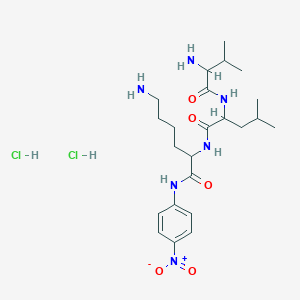

H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl

Description

Significance of Chromogenic Peptide Substrates in Enzymology

Chromogenic substrates are synthetically created molecules designed to mimic the natural substrates of enzymes. diapharma.comdcfinechemicals.com They consist of a specific amino acid sequence, which provides selectivity for a particular enzyme, linked to a chromophore—a chemical group that releases color upon enzymatic cleavage. diapharma.comdcfinechemicals.com This fundamental principle allows for the detection and quantification of enzyme activity. dcfinechemicals.com

The process involves a proteolytic enzyme recognizing and hydrolyzing a specific peptide bond within the synthetic substrate. diapharma.comoup.com This action liberates the chromophore, and the resulting color change is directly proportional to the enzyme's activity, which can be measured over time with a spectrophotometer. diapharma.comdcfinechemicals.com

Introduced in the early 1970s, this technology has become a cornerstone of basic research and has led to the development of a new generation of diagnostic tools for the clinical laboratory. diapharma.comnih.gov Chromogenic assays are prized for their sensitivity, often surpassing the sensitivity achievable with natural substrates, which enables the detection of very low enzyme activities. diapharma.com Their applications are wide-ranging, with significant contributions to understanding the mechanisms of blood coagulation and fibrinolysis. diapharma.comoup.com

H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl as a Benchmark for Protease Assays

This compound, also known by its trade name S-2251, serves as a selective colorimetric substrate primarily for the enzyme plasmin. caymanchem.combiomol.combiosynth.com Plasmin is a critical serine protease in the circulatory system responsible for dissolving fibrin (B1330869) blood clots. biomol.combiosynth.com Assays using this substrate are fundamental in studying the fibrinolytic system, particularly for determining the conversion of plasminogen to plasmin. biomol.combiosynth.com

The specificity of this compound makes it a reliable benchmark. It is readily hydrolyzed by plasmin but is notably resistant to cleavage by clotting enzymes like thrombin and Factor Xa, which is a crucial feature for its specific use in plasmin and plasminogen inhibitor assays. nih.gov The rate of p-nitroaniline (pNA) release, measured by the increase in absorbance at 405 nm, is proportional to the plasmin's enzymatic activity. caymanchem.combiomol.com

Beyond its primary use in plasmin assays, researchers have utilized this compound in various contexts. For example, it has been employed to measure the specific activities of serine protease isoforms found in snake venom and in assays to determine total plasmin activity in milk samples. sigmaaldrich.com Its well-characterized kinetics and specificity have solidified its status as a standard tool in protease research.

| Enzyme | Chromogenic Substrate | Application |

| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | Measurement of plasmin, plasminogen, and plasmin inhibitors. nih.gov |

| Thrombin | H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin activity assays. nih.gov |

| Factor Xa | N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Assays for Factor Xa, antithrombin III, and heparin. nih.gov |

| Plasma Kallikrein | N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Assays for prekallikrein and kallikrein inhibitors. nih.gov |

Evolution and Impact of p-Nitroanilide Substrates in Protease Research

The development of p-nitroanilide (pNA) substrates in the early 1970s marked a significant advancement in enzyme research. diapharma.comnih.gov These synthetic peptides, which mimic the amino acid sequences at the cleavage sites of natural protein substrates, provided a sensitive and specific method for studying serine proteases. oup.comnih.gov

Initially, the synthesis of p-nitroanilides presented challenges due to the low nucleophilicity of the amino group in p-nitroaniline, making peptide bond formation difficult. nih.gov This led to innovations in synthetic chemistry, such as the use of alternative compounds like 5-Amino-2-nitrobenzoic acid in solid-phase peptide synthesis to facilitate the preparation of these valuable reagents. nih.gov

The introduction of pNA substrates rapidly expanded the toolkit for researchers. It enabled the development of specific assays for a wide array of enzymes, proenzymes, and inhibitors within complex biological systems like the coagulation, fibrinolytic, kallikrein, and complement systems. nih.gov While early adoption was hindered by cost and the need for manual assay procedures, the advent of automated methods has made these assays widely available in most hospital laboratories today. nih.gov The impact of p-nitroanilide substrates is evident in the thousands of published studies that have utilized them to measure components in blood and other body fluids, advancing both fundamental science and clinical diagnostics. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQMNNSPPEOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40Cl2N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Analogs of H Dl Val Dl Leu Dl Lys Pna.2hcl

Solid-Phase Synthesis Techniques for p-Nitroanilide Peptide Analogs

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has significantly streamlined the production of peptides by anchoring the growing peptide chain to a solid resin support. acs.org This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products. acs.org The synthesis of peptide p-nitroanilides via SPPS presents a valuable strategy for creating substrates for protease assays. scilit.com

A common approach in SPPS involves the sequential addition of amino acids to the resin-bound peptide chain. youtube.com To prevent undesirable side reactions, the reactive groups of the amino acids, such as the amino group and any side-chain functional groups, are protected with temporary protecting groups. youtube.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino terminus. youtube.com

A key innovation in the SPPS of p-nitroanilide peptides involves the use of a modified resin. For instance, an aryl hydrazine (B178648) resin can be employed. researchgate.net After the peptide chain is assembled on this resin, a mild oxidation step generates a highly reactive acyl diazene (B1210634) intermediate, which can then efficiently react with the weakly nucleophilic p-nitroaniline. researchgate.net Another strategy utilizes a Wang or Rink Amide resin conjugated with a p-nitroaniline analog, 5-amino-2-nitrobenzoic acid (Anb5,2), to facilitate the synthesis. nih.gov

Challenges in p-Nitroaniline Moiety Introduction and Peptide Coupling Strategies

The introduction of the p-nitroaniline (pNA) moiety onto a peptide chain is a significant challenge in synthetic chemistry. nih.govnih.gov The primary obstacle is the low nucleophilicity of the amino group of p-nitroaniline, a consequence of the electron-withdrawing nature of the nitro group. nih.gov This characteristic makes the formation of an amide bond between the peptide's C-terminus and p-nitroaniline difficult to achieve using standard peptide coupling methods. nih.govnih.gov

Several strategies have been developed to overcome this hurdle:

Alternative Reagents: Instead of directly coupling p-nitroaniline, a precursor like a monoacylated 1,4-diaminobenzene can be used, which is later oxidized to form the p-nitroanilide. maastrichtuniversity.nl However, this oxidation step can be incompatible with certain amino acids like methionine, tyrosine, tryptophan, and cysteine. maastrichtuniversity.nl Another approach involves using 5-Amino-2-nitrobenzoic acid (Anb5,2) as a substitute for pNA. nih.govnih.gov

Powerful Coupling Agents: The use of potent condensing agents like phosphorus oxychloride in pyridine (B92270) has proven effective for synthesizing Nα-protected amino acid p-nitroanilides. maastrichtuniversity.nl While common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the mixed anhydride (B1165640) method, often result in low yields, more robust reagents are necessary. maastrichtuniversity.nl For instance, the coupling of Nα,NG-protected arginine to a resin-bound Anb5,2 was successful using the phosphoryl chloride method, whereas carbodiimide (B86325) and diphenylphosphoryl azide (B81097) methods were less effective. nih.gov

Aryl Hydrazine Resin: A novel approach utilizes an aryl hydrazine solid support. researchgate.net The peptide is assembled on the resin, and subsequent mild oxidation of the resulting peptide hydrazide creates a highly reactive acyl diazene intermediate that readily couples with the weakly nucleophilic p-nitroaniline. researchgate.net

Solubility Issues: The poor solubility of p-nitroanilide intermediates can also complicate the synthesis process. nih.gov

Design and Synthesis of H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl and Related Chromogenic Probes

The synthesis of the specific chromogenic substrate H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) has been described in detail, providing a method for its bench-top scale production. capes.gov.br A key strategic element in this synthesis is the coupling of the L-Lys-p-nitroanilide to the pre-synthesized dipeptide H-D-Val-L-Leu. capes.gov.br This approach has been shown to produce superior yields of the final product and offers flexibility for synthesizing substrates with different amino acid sequences. capes.gov.br

The design of chromogenic probes like this compound is based on the substrate specificity of the target protease. oup.com For instance, the peptide sequence is chosen to mimic the natural cleavage site of the enzyme. Upon enzymatic hydrolysis of the amide bond linking the peptide to the p-nitroaniline, the free p-nitroaniline is released, which can be quantified spectrophotometrically by its absorbance at approximately 405-410 nm. nih.govnih.govcaymanchem.com

The development of such substrates has been crucial for creating assays for a wide range of proteases, including those involved in blood coagulation and fibrinolysis. nih.govoup.com For example, H-D-Val-L-Leu-L-Arg-Anb5,2-NH2 was synthesized as an analog for a human urine kallikrein substrate. nih.gov

Comparative Analysis with Alternative Chromogenic Substructure Chemistries

While p-nitroanilide-based substrates are widely used, other chromogenic and fluorogenic moieties have been developed for protease assays. oup.com

| Substrate Type | Reporter Moiety | Detection Method | Key Features |

| Chromogenic | p-Nitroaniline (pNA) | Colorimetric (Absorbance at ~405 nm) caymanchem.com | Does not require pH adjustment for colorimetry. researchgate.net |

| Chromogenic | p-Nitrophenol (pNP) | Colorimetric | Requires alkalization before colorimetric measurement. researchgate.net |

| Fluorogenic | Coumarin (B35378) derivatives | Fluorometric | Enzymatic hydrolysis liberates a fluorescent product. oup.com |

Table 1: Comparison of Chromogenic and Fluorogenic Substrate Chemistries

Fluorogenic substrates, which utilize coumarin derivatives linked to a peptide, offer an alternative detection method. oup.com Enzymatic cleavage releases the fluorescent coumarin derivative, providing a highly sensitive assay. oup.com

Another chromogenic option involves the use of p-nitrophenyl (pNP) esters. However, a key difference between pNA and pNP-based substrates is that the latter requires an increase in the solution's pH to develop the color for quantification. researchgate.net In contrast, the release of p-nitroaniline can be directly measured without pH adjustment. researchgate.net

The choice of the chromogenic or fluorogenic group can influence the assay's sensitivity and the specific experimental conditions required.

Enzymatic Activity Profiling Using H Dl Val Dl Leu Dl Lys Pna.2hcl

H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl as a Substrate for Serine Proteases

This compound is widely recognized as a substrate for a range of serine proteases. nih.govsigmaaldrich.com Serine proteases are a class of enzymes that cleave peptide bonds in proteins, in which serine serves as the nucleophilic amino acid at the enzyme's active site. The utility of this synthetic substrate lies in its ability to mimic the natural cleavage sites of certain proteases, leading to the hydrolysis of the substrate and the release of the chromogenic pNA group.

Specificity and Hydrolysis by Plasmin and Plasminogen Activators

This chromogenic substrate is particularly noted for its high specificity towards plasmin. nih.govenzymeresearch.comcaymanchem.com Plasmin, a crucial enzyme in the fibrinolytic system, readily hydrolyzes the peptide bond in this compound, releasing p-nitroaniline (pNA). caymanchem.com This reaction provides a direct and quantifiable measure of plasmin activity. caymanchem.com

Furthermore, this compound is employed in assays to measure the activity of plasminogen activators, such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These enzymes convert the inactive zymogen, plasminogen, into the active enzyme, plasmin. By providing an excess of plasminogen, the rate of pNA release from this compound becomes proportional to the activity of the plasminogen activator.

Application in Amidolytic Activity Assays

The primary application of this compound is in amidolytic activity assays. sigmaaldrich.comsigmaaldrich.com These assays are colorimetric methods used to measure the enzymatic activity of proteases. The cleavage of the amide bond between the lysine (B10760008) residue and the p-nitroaniline molecule by the target protease results in the liberation of free pNA. This released pNA has a distinct yellow color and can be quantified spectrophotometrically, typically at a wavelength of 405 nm. caymanchem.com The rate of pNA release is directly proportional to the enzymatic activity under specific assay conditions. These assays are instrumental in determining the kinetic parameters of enzyme-substrate interactions.

Utility for Non-Plasmin Serine Proteases (e.g., Thrombin-like enzymes, Kallikrein)

While highly specific for plasmin, this compound can also be utilized to assess the activity of other serine proteases, albeit often with lower sensitivity. For instance, it has been used to measure the specific activities of serine protease isoforms found in snake venom, which can include thrombin-like enzymes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov Thrombin-like enzymes share some structural and functional similarities with thrombin but often exhibit different substrate specificities. nih.gov Additionally, while more specific substrates exist for kallikrein, under certain conditions, this compound might show some level of hydrolysis by this enzyme, necessitating careful interpretation of results. nih.gov

Evaluation of Microbial Protease Activities (e.g., Lactobacillus helveticus aminopeptidases)

The application of this compound extends to the study of microbial enzymes. For example, it can be used to evaluate the aminopeptidase (B13392206) activities of various microorganisms. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. While the primary specificity of this substrate is for endopeptidases like plasmin, certain microbial aminopeptidases may exhibit activity towards it, depending on their specific substrate requirements. This allows for the screening and characterization of proteolytic enzyme production in various microbial systems.

Quantitative Measurement of Enzyme Activity via p-Nitroaniline Release

The enzymatic hydrolysis of this compound liberates p-nitroaniline (pNA), a chromogenic molecule that serves as the basis for quantifying enzyme activity. sigmaaldrich.comcaymanchem.comsigmaaldrich.com The concentration of the released pNA can be determined by measuring the absorbance of the solution at or near 405 nm. caymanchem.com

To accurately quantify enzyme activity, a standard curve is typically generated using known concentrations of pNA. assaygenie.com This allows for the conversion of the measured absorbance values into the amount of pNA produced over a specific time interval. The enzyme activity is then commonly expressed in units such as micromoles of pNA released per minute per milligram of enzyme (µmol/min/mg) or other appropriate units based on the specific experimental setup.

The relationship between the rate of pNA release and enzyme concentration should be linear within a certain range, which needs to be determined during assay optimization. This linear range ensures that the measured activity is directly proportional to the amount of active enzyme present in the sample.

Assay Optimization and Performance Characteristics in this compound Based Systems

Optimizing assay conditions is critical for obtaining accurate and reproducible results when using this compound. Key parameters that require careful consideration include:

Substrate Concentration: The concentration of this compound should ideally be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure that the reaction rate is sensitive to changes in enzyme concentration.

pH and Buffer Composition: The pH of the reaction buffer must be optimized for the specific enzyme being studied, as enzyme activity is highly pH-dependent. The buffer composition should also be chosen to maintain a stable pH and not interfere with the reaction.

Temperature: Enzyme activity is sensitive to temperature. The assay should be performed at a constant and controlled temperature to ensure consistent results.

Incubation Time: The incubation time should be chosen to ensure that the reaction rate is linear and that substrate depletion does not become a limiting factor.

The performance of an assay based on this compound is characterized by its sensitivity, specificity, and reproducibility. The sensitivity of the assay is determined by the molar extinction coefficient of pNA and the turnover rate of the substrate by the enzyme. The specificity is determined by the selectivity of the enzyme for the H-DL-Val-DL-Leu-DL-Lys peptide sequence. Reproducibility is assessed by the consistency of results obtained from repeated measurements of the same sample.

Table 1: Research Findings on this compound Specificity

| Enzyme | Activity towards this compound | Reference |

| Plasmin | High | nih.govenzymeresearch.comcaymanchem.com |

| Plasminogen Activators (in the presence of plasminogen) | High (indirectly measures activator activity) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Thrombin-like enzymes (from snake venom) | Variable, can be used for specific isoforms | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Kallikrein | Low to moderate | nih.gov |

| Factor Xa | Insensitive | nih.gov |

| Thrombin | Resistant | nih.gov |

Kinetic and Mechanistic Investigations of H Dl Val Dl Leu Dl Lys Pna.2hcl Hydrolysis

Determination of Steady-State Kinetic Parameters for H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl Hydrolysis

The study of steady-state kinetics provides crucial insights into the efficiency and substrate affinity of an enzyme. For the hydrolysis of this compound, these parameters are typically determined by measuring the initial rate of pNA release at various substrate concentrations. nih.gov

Michaelis-Menten Kinetics for Plasmin and Microplasmin

The hydrolysis of this compound by plasmin and its smaller, active derivative, microplasmin, generally follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]). The key parameters, Km (which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of substrate binding affinity) and kcat (the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time), are fundamental to characterizing the enzyme's catalytic efficiency (kcat/Km).

Impact of Environmental Conditions on this compound Cleavage Rates

The rate of enzymatic hydrolysis of this compound is highly sensitive to environmental factors such as pH, buffer composition, and ionic strength.

pH: The pH of the reaction medium can significantly influence the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby affecting binding and catalysis. For many serine proteases, the catalytic activity is dependent on a catalytic triad (B1167595) of amino acids (e.g., histidine, aspartate, and serine), whose ionization states are pH-dependent. Optimal pH for plasmin activity with pNA substrates is generally in the neutral to slightly alkaline range.

Buffer Composition: The chemical nature of the buffer components can also impact enzyme activity. Some buffer ions may interact with the enzyme or substrate, leading to activation or inhibition. For instance, Tris buffers are commonly used for these assays. illinois.eduillinois.edu It's also noted that certain reagents, like NaOH, can increase the abiotic hydrolysis of pNA-linked substrates, which must be accounted for with appropriate controls. illinois.eduillinois.edu

Ionic Strength: The ionic strength of the solution can affect enzyme conformation and substrate binding. Changes in ionic strength can alter the electrostatic interactions that are often crucial for the formation of the enzyme-substrate complex.

Isotopic Labeling and Solvent Isotope Effects in Enzymatic Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating enzymatic reaction mechanisms. nih.govrsc.org By replacing an atom in the substrate with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can probe the rate-limiting steps of a reaction through the kinetic isotope effect (KIE). nih.gov For the hydrolysis of this compound, isotopic labeling of the scissile peptide bond or the p-nitroaniline leaving group could provide insights into the bond-breaking and bond-forming steps of the catalytic cycle. researchgate.net

Solvent isotope effects, observed when the reaction is carried out in heavy water (D₂O) instead of H₂O, can also reveal the role of proton transfer in the reaction mechanism. nih.gov A "normal" solvent isotope effect (kH/kD > 1) suggests that a proton transfer is involved in the rate-determining step. Conversely, an "inverse" effect (kH/kD < 1) can indicate other phenomena, such as changes in the pKa of catalytic residues. nih.gov Studies on other enzyme systems have shown that the effect of D₂O can be pH-dependent. nih.gov

Elucidation of Enzyme-Substrate Binding Modes and Catalytic Cycles

The binding of this compound to the active site of an enzyme like plasmin is the initial step in the catalytic cycle. The specificity of plasmin for this substrate is determined by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme. nih.gov For instance, the lysine (B10760008) residue of the substrate is a key determinant for recognition by plasmin, which has a preference for cleaving peptide bonds after lysine and arginine residues.

The catalytic cycle for the hydrolysis of a pNA substrate by a serine protease generally involves the following steps:

Enzyme-Substrate Complex Formation: The substrate binds to the active site of the enzyme.

Nucleophilic Attack: The serine residue in the catalytic triad, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

Formation of a Tetrahedral Intermediate: This attack forms a short-lived tetrahedral intermediate.

Release of the First Product (pNA): The intermediate collapses, leading to the cleavage of the peptide bond and the release of p-nitroaniline, which can be detected spectrophotometrically. caymanchem.com An acyl-enzyme intermediate is formed.

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate.

Formation of a Second Tetrahedral Intermediate: Another tetrahedral intermediate is formed.

Release of the Second Product and Enzyme Regeneration: This intermediate collapses, releasing the peptide portion of the substrate and regenerating the free enzyme, ready for another catalytic cycle. nih.gov

The study of the catalytic cycle can reveal how different functional outcomes are achieved during ATP hydrolysis by some enzymes. nih.gov

Specificity Determinants and Structural Insights for H Dl Val Dl Leu Dl Lys Pna.2hcl Interactions

Role of the Val-Leu-Lys Peptide Sequence in Protease Recognition and Cleavage

The tripeptide sequence Val-Leu-Lys is a key determinant for its recognition and subsequent cleavage by certain proteases. Proteases are enzymes that catalyze the breakdown of proteins and peptides, and they often exhibit a high degree of specificity for the amino acid sequences they cleave. nih.govpeakproteins.com This specificity is dictated by the shape and chemical properties of the enzyme's active site, which includes a binding pocket that accommodates the amino acid side chains of the substrate. saylor.orgwikibooks.orgresearchgate.net

The process of recognition and cleavage involves the substrate binding to the active site of the protease. wikibooks.org The amino acid residues of the peptide substrate fit into specific pockets within the enzyme's active site, often referred to as S1, S2, S3, etc. peakproteins.com The P1 residue of the substrate, in this case, Lysine (B10760008), is typically the most critical determinant of specificity, fitting into the S1 pocket of the protease. Trypsin-like proteases, for example, have a deep S1 pocket with a negatively charged aspartate residue at the bottom, which favorably interacts with the positively charged side chains of Lysine and Arginine. youtube.com

The P2 (Leucine) and P3 (Valine) residues also contribute to the binding affinity and specificity by interacting with the S2 and S3 pockets of the protease, respectively. peakproteins.com The hydrophobic nature of Valine and Leucine suggests that the corresponding S2 and S3 pockets in a target protease are likely to be hydrophobic as well. For instance, studies on the proteasome have shown that it can cleave substrates with similar sequences, such as N-Succ-Leu-Leu-Val-Tyr-AMC, indicating a preference for hydrophobic residues at positions P2 and P3. nih.gov

The DL- stereoisomers of the amino acids in H-DL-Val-DL-Leu-DL-Lys-pNA may influence its susceptibility to cleavage. While enzymes are typically specific for L-amino acids, the presence of D-amino acids can sometimes be tolerated or may even confer resistance to certain proteases. The substrate H-D-Val-Leu-Lys-pNA, also known as S-2251, is known to be a relatively specific substrate for plasmin. nih.gov

Table 1: Role of Individual Amino Acids in Protease Recognition

| Amino Acid | Position | Role in Recognition and Cleavage |

| Valine | P3 | Interacts with the S3 pocket of the protease, likely contributing to binding affinity through hydrophobic interactions. |

| Leucine | P2 | The hydrophobic side chain fits into the S2 pocket, playing a significant role in substrate specificity. Papain-like cysteine proteases often show a preference for hydrophobic residues at the P2 position. pnas.org |

| Lysine | P1 | The primary determinant of specificity for trypsin-like proteases. The positively charged side chain interacts with a negatively charged residue in the S1 pocket of the enzyme. youtube.com Cleavage occurs after this residue. |

Comparative Analysis of Specificity with Other Tripeptide pNA Substrates (e.g., H-D-Phe-Pip-Arg-pNA,

The specificity of H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl can be better understood by comparing it with other tripeptide p-nitroanilide (pNA) substrates. These synthetic substrates are designed to mimic the natural cleavage sites of specific proteases, and their hydrolysis rates provide a measure of enzyme activity and specificity. nih.gov

H-D-Phe-Pip-Arg-pNA (S-2238) is a well-characterized chromogenic substrate highly specific for thrombin. medchemexpress.comglpbio.comtribioscience.com Its design is based on the N-terminal part of the Aα chain of fibrinogen, which is the natural substrate for thrombin. medchemexpress.comglpbio.com The specificity for thrombin is primarily dictated by the Arginine at the P1 position, which fits into the S1 pocket of thrombin, and the D-Phenylalanine and Pipecolic acid at the P3 and P2 positions, respectively, which contribute to its high affinity and selectivity. nih.govmedchemexpress.com Unlike H-DL-Val-DL-Leu-DL-Lys-pNA, which is a substrate for plasmin, S-2238 is relatively insensitive to plasmin and factor Xa. nih.gov

Another common tripeptide pNA substrate is

In contrast to these thrombin- and factor Xa-specific substrates, H-D-Val-Leu-Lys-pNA (S-2251) is recognized for its relative specificity for plasmin. nih.gov It is resistant to cleavage by the blood clotting enzymes thrombin and factor Xa. nih.gov This highlights the importance of the entire tripeptide sequence in determining which protease will effectively cleave the substrate. The Val-Leu-Lys sequence directs the substrate towards plasmin, while the Phe-Pip-Arg sequence directs it towards thrombin.

The differing specificities of these substrates underscore the fine-tuned nature of protease-substrate interactions. Even small changes in the peptide sequence can dramatically alter which enzyme will recognize and cleave the substrate. This principle is fundamental to the regulation of proteolytic cascades in biological systems and is exploited in the design of specific assays and inhibitors.

Table 2: Comparative Specificity of Tripeptide pNA Substrates

| Substrate | Target Protease(s) | Key Specificity Determinants |

| This compound | Plasmin caymanchem.comnih.gov | The Val-Leu-Lys sequence is recognized by plasmin. The Lysine at P1 is crucial for binding to the S1 pocket. |

| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin medchemexpress.comglpbio.comtribioscience.commedchemexpress.com | The D-Phe-Pip-Arg sequence mimics the natural cleavage site in fibrinogen. The P1 Arginine is key for thrombin recognition. |

| Thrombin and other trypsin-like proteases | The P1 Arginine is the primary determinant for recognition by trypsin-like enzymes. |

Exosite Interactions and Conformational Dynamics in Enzyme-Substrate Complexes

Beyond the active site, the interaction between a protease and its substrate can be significantly influenced by exosites and the conformational dynamics of both molecules. Exosites are secondary binding sites on the surface of an enzyme, distinct from the active site, that contribute to substrate recognition and specificity. nih.govnih.govexo-therapeutics.com

For some proteases, initial docking of the substrate to an exosite is a prerequisite for efficient cleavage. nih.gov This initial binding can properly orient the substrate for presentation to the active site or induce conformational changes in the enzyme that enhance its catalytic activity. nih.govpnas.org While direct evidence for exosite interactions with the short H-DL-Val-DL-Leu-DL-Lys-pNA peptide is limited, the principle of exosite-mediated recognition is well-established for many proteases, particularly those involved in blood coagulation like thrombin. nih.govnih.gov These exosites can increase the affinity and specificity of the enzyme for its physiological substrates. nih.gov

The binding of a substrate to a protease is not a rigid "lock-and-key" process but rather a dynamic one involving conformational changes in both the enzyme and the substrate. wikibooks.orgnih.govresearchgate.net This concept is often described by the "induced fit" model. wikibooks.org Molecular dynamics simulations have revealed that substrates can undergo significant conformational changes upon binding, and these dynamics can correlate with the rate of catalysis. nih.govresearchgate.net The flexibility of the substrate can be a critical determinant of how efficiently it is cleaved. nih.gov

The conformational dynamics of the enzyme-substrate complex are crucial for catalysis. The enzyme must transition through various states, including the initial Michaelis complex, the acyl-enzyme intermediate (for serine and cysteine proteases), and finally the product-release state. nih.gov The rate of these transitions can be influenced by the inherent flexibility of both the enzyme and the substrate. nih.govresearchgate.net For instance, the rate-limiting step in the proteolysis of some canonical inhibitors is the dissociation of the cleaved product from the active site, a process that involves significant conformational rearrangements. nih.gov

Computational and Structural Approaches to Binding Affinity Prediction

Predicting the binding affinity between a peptide substrate and a protease is a major goal of computational and structural biology. acs.orgbiorxiv.org These approaches provide valuable insights into the molecular basis of enzyme specificity and can guide the development of new substrates and inhibitors.

Computational methods for predicting binding affinity can be broadly categorized into physics-based and knowledge-based approaches. Physics-based methods, such as molecular dynamics (MD) simulations and free energy calculations, aim to model the physical interactions between the enzyme and the substrate. researchgate.netnih.govnih.gov MD simulations can provide a dynamic picture of the binding process, revealing conformational changes and key interactions that contribute to binding. researchgate.netnih.govnih.govmdpi.com Free energy methods, like MM/PBSA and MM/GBSA, can then be used to estimate the binding free energy from the simulation trajectories. nih.gov

Knowledge-based approaches, on the other hand, leverage existing data from known protein-peptide complexes. plos.orgnih.gov These methods often use scoring functions or machine learning models to predict binding affinity based on features of the interface, such as amino acid composition, shape complementarity, and electrostatic interactions. acs.orgbiorxiv.org Position-specific scoring matrices (PSSMs), derived from experimental data, can capture the binding preferences of a protease for different amino acids at each position of the substrate. nih.gov

The integration of computational and structural approaches offers a powerful strategy for studying enzyme-substrate interactions. springernature.com For example, a crystal structure can be used as a starting point for MD simulations to explore the dynamic aspects of binding and catalysis. nih.gov

Table 3: Computational and Structural Approaches

| Approach | Description | Applications |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, providing a dynamic view of the enzyme-substrate complex. researchgate.netnih.govnih.gov | Elucidating binding pathways, identifying key interactions, and studying conformational changes. nih.govmdpi.comnhr4ces.de |

| Free Energy Calculations | Estimates the binding affinity based on the forces between the enzyme and substrate. | Ranking the binding affinities of different substrates, guiding lead optimization. |

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to a protease. springernature.com | Virtual screening of compound libraries, identifying potential binding modes. |

| X-ray Crystallography | Determines the high-resolution three-dimensional structure of the enzyme-substrate complex. | Provides a detailed atomic-level view of the binding interface, revealing key interactions. |

Advanced Research Applications of H Dl Val Dl Leu Dl Lys Pna.2hcl

Development and Screening of Protease Inhibitors Utilizing H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl

The development of protease inhibitors is a cornerstone of modern drug discovery, targeting enzymes involved in pathologies ranging from viral infections to cancer. mdpi.commdpi.com Chromogenic substrates like this compound are instrumental in the high-throughput screening and characterization of these inhibitors. The underlying principle is a competitive assay where the inhibitor competes with the substrate for the active site of the target enzyme. mdpi.comnih.gov

In a typical screening assay, the target protease (e.g., plasmin or a related enzyme) is incubated with the chromogenic substrate this compound and a potential inhibitor. The rate of pNA release is measured spectrophotometrically. A decrease in the rate of color development compared to a control without the inhibitor indicates that the test compound is successfully inhibiting the enzyme's activity. This method allows for the rapid screening of large libraries of compounds to identify potential drug candidates.

Detailed Research Findings: Researchers utilize this system to determine key kinetic parameters of inhibition. For instance, in studies on HIV protease inhibitors, similar chromogenic assays have been used to characterize the enzyme's pH dependence, ionic strength dependence, and the potency of various competitive inhibitors. nih.gov By systematically measuring the enzyme's activity at different substrate and inhibitor concentrations, researchers can calculate the inhibitor constant (Ki), a critical measure of the inhibitor's efficacy. While this compound is specific for plasmin, the principles are broadly applicable to developing assays for other proteases by designing substrates that mimic their natural cleavage sites. nih.govnih.gov The specificity of the substrate is crucial, as cross-reactivity with other proteases can complicate the interpretation of results in complex biological samples. nih.gov

Monitoring Plasminogen Activation Pathways in in vitro and in situ Research Models

The activation of plasminogen to plasmin is a pivotal event in many physiological and pathological processes, including fibrinolysis, tissue remodeling, and cancer metastasis. nih.govrndsystems.com this compound is a key reagent for monitoring this activation pathway because it is directly cleaved by the end-product, plasmin, but not by the activators themselves. nih.govnih.gov

The assay typically involves a two-step enzymatic reaction performed in a single step. nih.gov First, a plasminogen activator, such as tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA), converts plasminogen into active plasmin. nih.gov Second, the newly formed plasmin hydrolyzes this compound, releasing pNA. The rate of pNA formation is therefore directly proportional to the activity of the plasminogen activator. nih.gov

Detailed Research Findings: One study investigated the autoactivation of human single-chain urokinase-type plasminogen activator (scuPA). nih.gov Researchers used this compound (referred to as S2251) to measure the rate of plasmin generation from plasminogen by uPA, providing insights into the molecular mechanisms that regulate this enzyme's function. nih.gov Another study used this substrate to demonstrate that in the presence of a fibrin (B1330869) clot, the activation of plasminogen by urokinase and streptokinase is significantly enhanced. nih.gov

Kinetic parameters for the hydrolysis of H-DL-Val-DL-Leu-DL-Lys-pNA by plasmin have been determined, providing a baseline for comparative studies. For example, one analysis found the Michaelis constant (Km) and catalytic rate constant (kcat) for the interaction between plasmin and this substrate. bachem.com

| Enzyme | Km (mM) | kcat (s⁻¹) |

| Microplasmin | 0.361 ± 0.017 | 40.3 ± 3.3 |

| Native Plasmin | 0.355 ± 0.002 | 27.9 ± 0.3 |

Table 1: Kinetic constants for the hydrolysis of H-D-Val-Leu-Lys-pNA by microplasmin and native plasmin. bachem.com The data was obtained in a 50 mM Tris-HCl buffer (pH 7.4) with 0.1 M NaCl at 37 °C.

This ability to quantify plasminogen activation has been applied in various research models, from purified enzyme systems to studies in rat ovaries, demonstrating its versatility. nih.gov

Investigation of Fibrinolytic Systems and Broader Protease Networks

The fibrinolytic system is responsible for dissolving blood clots, a process primarily mediated by plasmin. Given that this compound is a highly specific substrate for plasmin, it serves as a direct probe for the activity of this system. caymanchem.comnih.gov Research using this substrate has helped elucidate the roles and regulation of key components of fibrinolysis, such as tPA and uPA. nih.govnih.gov

Studies have shown that tPA activity is significantly enhanced by the presence of fibrin, which localizes the activation of plasminogen to the site of the clot. nih.gov this compound has been used in assays to quantify this enhancement and to study the kinetics of plasminogen activation in the context of coagulation. nih.govnih.gov

Detailed Research Findings: Beyond the core fibrinolytic pathway, proteases exist within complex networks where they can interact with and regulate each other. nih.gov For example, some proteases are capable of degrading other proteases in a process termed "cannibalism," which can alter the dynamics of the entire system. nih.gov In such a complex environment, a highly specific substrate is invaluable. By using this compound, researchers can specifically measure plasmin activity, even in the presence of other proteases. This allows for the investigation of how plasmin activity is modulated by the broader proteolytic network, including the effects of cross-inactivation and competitive degradation. nih.gov This approach is crucial for understanding proteolytic balance in complex biological fluids and tissues where multiple proteases are active simultaneously.

Synergistic Enzyme Activity Studies in Complex Protein Hydrolysis Systems

Protein hydrolysis is the breakdown of proteins into smaller peptides and amino acids, a fundamental process in digestion and food processing. youtube.comyoutube.com This breakdown is often accomplished by a cocktail of proteases, each with different specificities, that can act synergistically. Understanding the contribution of each enzyme in such a complex mixture is a significant analytical challenge.

Detailed Research Findings: Research into proteolytic systems has revealed that the interactions between enzymes are not always simply additive. The concept of "protease-as-substrate" interactions, where proteases can inactivate each other, means that the net hydrolytic activity of a system can be different from the sum of its parts. nih.gov For example, in a study comparing the activity of proteases from different strains of Thermus aquaticus, researchers used a panel of chromogenic substrates to create a profile of enzyme preferences and relative hydrolysis rates. researchgate.net This approach allows for the characterization of how different enzymes behave in a mixture. By incorporating a specific substrate like this compound into such a panel, one can monitor how the activity of a single enzyme type (plasmin) is affected by the presence of other synergistic or antagonistic proteases as they collectively hydrolyze a complex protein.

Future Directions and Emerging Research Avenues for H Dl Val Dl Leu Dl Lys Pna.2hcl Analogues

Design of Next-Generation Chromogenic and Signalogenic (Fluorogenic, Luminogenic) Substrates

The evolution from basic chromogenic substrates like those containing p-nitroanilide (pNA) involves creating analogues with superior signaling properties. The primary goal is to design molecules that can report on specific enzymatic activities with higher sensitivity and in more complex biological environments.

Chromogenic Substrates: While pNA-based substrates are foundational, research continues to explore alternative chromophores that may offer different spectral properties or improved kinetic profiles for specific applications.

Fluorogenic Substrates: A major area of development is the replacement of the chromogenic pNA group with a fluorophore. nih.gov In these substrates, a peptide sequence recognized by a specific protease links to a fluorescent molecule, such as aminomethylcoumarin (AMC) or rhodamine. nih.govbiosyntan.de Initially, the substrate is non-fluorescent or has its fluorescence quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released, resulting in a measurable increase in fluorescence. biosyntan.de This approach offers significantly higher sensitivity compared to colorimetric methods. youtube.com

A prominent strategy involves reverse-designing substrates based on the peptide sequences of known selective protease inhibitors. nih.govresearchgate.net By taking the specific oligopeptide that directs an inhibitor to a particular protease and replacing the reactive warhead with a fluorogenic leaving group, researchers can create highly selective reporter substrates. nih.govnih.gov This method has been successfully used to develop substrates that can distinguish between the different catalytic subunits of the proteasome. nih.govresearchgate.net

Further sophistication is achieved with Förster Resonance Energy Transfer (FRET) based substrates. biosyntan.de In a FRET system, the peptide substrate is labeled with two different molecules: a donor fluorophore and a quencher molecule (or an acceptor fluorophore). biosyntan.de When the substrate is intact, the close proximity of the pair allows energy transfer from the donor to the quencher, preventing the donor from fluorescing. Proteolytic cleavage separates the donor and quencher, restoring the donor's fluorescence and providing a clear signal of enzyme activity. biosyntan.de

Luminogenic Substrates: Another advanced approach utilizes chemiluminescence, where the enzymatic reaction produces light as a byproduct. youtube.com Similar to fluorogenic design, a specific peptide sequence is linked to a luciferin (B1168401) derivative. When a protease cleaves the peptide, it releases the luciferin, which can then be acted upon by luciferase to generate a light signal. These assays are exceptionally sensitive, allowing for the detection of very low levels of protease activity.

Table 1: Comparison of Reporter Groups for Protease Substrates

| Reporter Type | Principle of Detection | Relative Sensitivity | Common Examples |

|---|---|---|---|

| Chromogenic | Change in light absorption upon cleavage. caymanchem.com | Low to Moderate | p-nitroanilide (pNA) |

| Fluorogenic | Release of a fluorescent molecule upon cleavage. biosyntan.de | High | Aminomethylcoumarin (AMC), Rhodamine 110. biosyntan.de |

| FRET-based | Disruption of energy transfer between a donor and quencher upon cleavage. biosyntan.de | High to Very High | Cyan fluorescent protein (CFP) / Yellow fluorescent protein (YFP) pairs |

| Luminogenic | Release of a substrate for a light-producing enzyme (e.g., luciferase). youtube.com | Very High | Aminoluciferin derivatives |

Integration into High-Throughput and Miniaturized Assay Platforms

The development of highly sensitive fluorogenic and luminogenic substrates is synergistic with the push towards high-throughput screening (HTS) and assay miniaturization in fields like drug discovery. youtube.comscbt.com The goal is to perform massive numbers of experiments in parallel, rapidly screening large libraries of chemical compounds for potential protease inhibitors or activators. youtube.com

Signalogenic substrates are ideal for HTS because their signals can be read quickly and efficiently by automated plate readers. scbt.com The high sensitivity of fluorescence and luminescence allows for the use of very small sample volumes, which is the cornerstone of miniaturization. youtube.com Assays are commonly performed in 96-well, 384-well, or even 1536-well microtiter plates, drastically reducing the consumption of expensive reagents and valuable test compounds. This scalability allows for the cost-effective screening of thousands or millions of potential drug candidates.

The integration of these advanced substrates into miniaturized platforms like microfluidic "lab-on-a-chip" systems represents a further step. These platforms allow for precise control over fluid handling in nanoliter to picoliter volumes, enabling highly controlled kinetic experiments and single-cell analyses. The combination of selective, sensitive substrates with such miniaturized systems provides a powerful tool for probing protease activity with unprecedented detail and efficiency.

Advanced Spectroscopic Techniques for Mechanistic Studies of H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl Hydrolysis

Understanding precisely how a protease recognizes and cleaves a substrate like this compound requires a suite of advanced analytical methods. While simple UV-Vis spectroscopy is sufficient to monitor the release of pNA and determine basic kinetic parameters, a deeper mechanistic understanding comes from more sophisticated techniques. numberanalytics.com

For the original compound, H-D-Val-Leu-Lys-pNA, kinetic parameters have been determined for its hydrolysis by proteases like plasmin. For instance, microplasmin was found to hydrolyze the substrate with a Michaelis constant (Km) of 0.361 mM and a catalytic rate constant (kcat) of 40.3 s⁻¹. bachem.com Native plasmin exhibited similar affinity with a Km of 0.355 mM but a lower kcat of 27.9 s⁻¹. bachem.com

For newer fluorogenic analogues, fluorescence spectroscopy is the primary tool, not only for quantifying activity but also for studying binding events and conformational changes that alter the fluorophore's environment. numberanalytics.com

Other advanced spectroscopic methods offer further insights:

Time-Resolved Spectroscopy: This technique measures spectroscopic signals over very short timescales, providing a window into the rapid dynamics of enzyme-substrate interactions, conformational changes during catalysis, and the formation of transient intermediates. numberanalytics.com

Single-Molecule Spectroscopy: By observing individual enzyme-substrate interactions one at a time, this powerful method can uncover heterogeneity in enzyme populations and reveal rare catalytic events that are obscured in bulk measurements. numberanalytics.com It provides direct insight into binding kinetics and the sequence of steps in the catalytic mechanism. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the structure of the enzyme-substrate complex, identifying the specific amino acid residues involved in binding and catalysis. numberanalytics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study systems with unpaired electrons, such as enzymes containing metal ions or those that proceed through free-radical mechanisms. numberanalytics.com

Table 2: Spectroscopic Techniques for Studying Protease-Substrate Interactions

| Technique | Information Provided |

|---|---|

| UV-Visible Spectroscopy | Monitors reactions involving chromophores; used for basic kinetic measurements (e.g., release of pNA). numberanalytics.com |

| Fluorescence Spectroscopy | Highly sensitive monitoring of reactions with fluorescent products; used to study binding and conformational changes. numberanalytics.com |

| Time-Resolved Spectroscopy | Reveals enzyme dynamics and reaction mechanisms on fast timescales. numberanalytics.com |

| Single-Molecule Spectroscopy | Studies heterogeneity and dynamics of individual enzyme molecules in real-time. numberanalytics.com |

| NMR Spectroscopy | Provides detailed information on enzyme structure, dynamics, and ligand interactions at the atomic level. numberanalytics.com |

Contributions to Understanding Protease Function and Regulation in Biological Systems

The ultimate value of developing analogues of this compound lies in their application as tools to unravel the complex roles of proteases in living systems. Proteases are critical regulators of almost every biological process, and their dysregulation is a hallmark of many diseases.

Substrates like H-DL-Val-DL-Leu-DL-Lys-pNA serve as specific tools to measure the activity of certain proteases, such as plasmin, a key enzyme in blood clot dissolution. caymanchem.com2bscientific.comechelon-inc.com By using this substrate, researchers can quantify plasmin activity in biological samples like plasma or milk. caymanchem.comsigmaaldrich.com

The development of next-generation substrates with high selectivity is crucial for dissecting the functions of individual proteases within large, closely related families. For example, creating substrates that are selective for the individual catalytic subunits of the constitutive proteasome versus the immunoproteasome allows researchers to probe their distinct biological roles in protein degradation and immune responses. nih.govnih.govresearchgate.net

By applying these specific substrates to complex biological samples, such as cell lysates or even living cells, scientists can build a functional profile of the active proteases present. researchgate.netscbt.com This "activity-based profiling" helps to elucidate which proteases are involved in specific cellular pathways, how their activity is regulated by natural inhibitors or activators, and how they contribute to diseases ranging from cancer to autoimmune disorders. nih.govscbt.com This functional understanding is essential for validating proteases as therapeutic targets and for developing drugs that can modulate their activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl while minimizing racemization?

- Methodology :

- Use orthogonal protecting groups (e.g., Fmoc for lysine) to reduce side reactions .

- Monitor reaction progress via HPLC with chiral columns to detect racemization. Adjust coupling agents (e.g., HOBt/DIC) and solvent systems (e.g., DMF/DCM mixtures) to optimize efficiency .

- Employ low-temperature solid-phase synthesis to stabilize intermediates and reduce epimerization .

Q. What analytical techniques are recommended for initial characterization of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl?

- Methodology :

- Purity : Reverse-phase HPLC with UV detection at 310 nm (pNA absorbance) .

- Structure : ESI-MS for molecular weight confirmation; tandem MS/MS for sequence validation .

- Chirality : Circular dichroism (CD) spectroscopy to assess DL-configuration integrity .

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

- Methodology :

- Pre-dissolve in acidic buffers (e.g., 0.1% TFA in water) to protonate free amines and enhance solubility.

- Validate solubility via dynamic light scattering (DLS) to detect aggregates before kinetic assays .

Advanced Research Questions

Q. How can contradictory kinetic data for H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl in protease inhibition assays be resolved?

- Methodology :

- Experimental Design : Conduct parallel assays under standardized conditions (pH 7.4, 25°C) with internal controls (e.g., known inhibitors).

- Data Analysis : Apply Bland-Altman plots to assess inter-lab variability or use mixed-effects models to account for batch differences .

- Validation : Cross-validate results using orthogonal methods (e.g., fluorogenic substrates vs. pNA-based assays) .

Q. What strategies are effective for determining the detection limit (DL) and quantitation limit (QL) of this compound in complex biological matrices?

- Methodology :

- DL : Use signal-to-noise ratios (S/N ≥ 3) from spiked samples in serum; validate via receiver operating characteristic (ROC) curves to minimize false positives .

- QL : Prepare calibration curves with ≥6 points near the expected QL (S/N ≥ 10). Validate precision (RSD ≤ 15%) and accuracy (80–120% recovery) per ICH Q2(R2) guidelines .

Q. How can researchers address discrepancies in stability studies under varying pH and temperature conditions?

- Methodology :

- Controlled Degradation Studies : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated conditions (e.g., 40°C, 75% RH).

- Analytical Consistency : Ensure all labs use validated HPLC methods with identical column chemistries (e.g., C18 vs. C8) to reduce variability .

- Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets .

Q. What approaches are recommended for identifying and quantifying impurities in synthesized batches?

- Methodology :

- Impurity Profiling : Use high-resolution LC-QTOF-MS to detect byproducts (e.g., deamidated or oxidized species).

- Quantitation : Normalize impurity peaks against a reference standard; report thresholds per ICH Q3A guidelines (e.g., ≤0.1% for unidentified impurities) .

Cross-Disciplinary and Integrative Questions

Q. How can researchers integrate multi-omics data to study the cellular uptake mechanism of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify transporters (e.g., SLC families) .

- Proteomics : Use SILAC-labeled cells to quantify membrane protein changes post-treatment.

- Validation : Knock out candidate transporters via CRISPR-Cas9 and measure compound uptake via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.